Product packaging for 5-(3-Chloropropoxy)-1,2,3-thiadiazole(Cat. No.:CAS No. 400083-90-1)

5-(3-Chloropropoxy)-1,2,3-thiadiazole

Cat. No.: B2823831
CAS No.: 400083-90-1
M. Wt: 178.63
InChI Key: PFJGKGRTBHWODK-UHFFFAOYSA-N
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Description

5-(3-Chloropropoxy)-1,2,3-thiadiazole is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and agricultural chemistry. The 1,2,3-thiadiazole scaffold is a recognized privileged structure in drug discovery, known for its versatile biological activities and role as a key synthon in heterocyclic chemistry . This compound is functionalized with a 3-chloropropoxy side chain, enhancing its utility as a versatile building block for further synthetic elaboration. The chloropropoxy group provides a reactive handle for constructing more complex molecules, enabling researchers to develop novel compounds for biological evaluation. In research settings, derivatives of 1,2,3-thiadiazole have demonstrated significant potential in various domains. They have been investigated as plant activators capable of inducing systemic acquired resistance in crops , and have shown promising insecticidal and antifungal activities in agricultural applications . In pharmaceutical research, this heterocyclic core has been explored for developing potential anticancer, antiviral, and antimicrobial agents . The structural motif is frequently constructed using Hurd-Mori cyclization and related synthetic methodologies . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClN2OS B2823831 5-(3-Chloropropoxy)-1,2,3-thiadiazole CAS No. 400083-90-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-chloropropoxy)thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2OS/c6-2-1-3-9-5-4-7-8-10-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJGKGRTBHWODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 3 Chloropropoxy 1,2,3 Thiadiazole and Analogues

Retrosynthetic Analysis of the 1,2,3-Thiadiazole (B1210528) Core in the Context of 5-Substitution

A retrosynthetic analysis of 5-(3-Chloropropoxy)-1,2,3-thiadiazole suggests two primary disconnection points. The first is the ether linkage, and the second is the heterocyclic ring itself.

Disconnection of the Ether Linkage: The C-O bond of the propoxy group can be disconnected, leading to a 5-hydroxy-1,2,3-thiadiazole (which exists in tautomeric equilibrium with 1,2,3-thiadiazol-5(4H)-one) and a suitable three-carbon electrophile such as 1-bromo-3-chloropropane (B140262). This approach relies on the nucleophilic character of the oxygen atom at the C5 position of the thiadiazole ring. The synthesis would proceed by first forming the heterocyclic core and then alkylating it to introduce the side chain.

Disconnection of the 1,2,3-Thiadiazole Ring: Alternatively, the thiadiazole ring can be deconstructed. The most common and versatile method for forming 1,2,3-thiadiazoles is the Hurd-Mori synthesis. wikipedia.org Retrosynthetically, this approach breaks the N2-N3 and S1-C5 bonds, leading back to a hydrazone precursor and a sulfur-donating reagent like thionyl chloride (SOCl₂). For the target molecule, the required precursor would be a hydrazone derived from a carbonyl compound already bearing the 3-chloropropoxy moiety, such as ethyl 2-(3-chloropropoxy)acetate. This hydrazone, upon treatment with thionyl chloride, would undergo cyclization to form the desired 5-substituted 1,2,3-thiadiazole.

Precursor Synthesis and Functionalization Strategies for the 3-Chloropropoxy Moiety

The 3-chloropropoxy moiety is a key building block for the synthesis of the target compound. Its introduction is typically achieved through nucleophilic substitution reactions.

Williamson Ether Synthesis: A primary strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. chemistrysteps.comwikipedia.org To synthesize a precursor like ethyl 2-(3-chloropropoxy)acetate, one could start with ethyl glycolate (B3277807) (the sodium salt) and react it with an alkylating agent like 1-bromo-3-chloropropane. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion attacks the carbon bearing the bromine, displacing the bromide and forming the ether linkage. masterorganicchemistry.com The choice of 1-bromo-3-chloropropane is strategic, as the bromide is a better leaving group than the chloride, allowing for selective reaction at the C-Br bond while leaving the C-Cl bond intact for later functionalities. wikipedia.org

Synthesis of Alkylating Agents: The key reagent, 1-bromo-3-chloropropane, is commercially available but can also be synthesized. A common industrial method is the free-radical addition of hydrogen bromide to allyl chloride. wikipedia.orgchemicalbook.com This anti-Markovnikov addition ensures the bromine atom attaches to the terminal carbon.

Established and Novel Cyclization Reactions for 1,2,3-Thiadiazole Ring Formation

The formation of the 1,2,3-thiadiazole ring is the crucial step in the synthesis. Several methods have been established, with the Hurd-Mori reaction being the most prominent.

Hurd-Mori Synthesis: This reaction involves the cyclization of hydrazones that possess an α-methylene group using thionyl chloride. wikipedia.org For the synthesis of this compound, the process would start with a precursor like ethyl 2-(3-chloropropoxy)acetate. This ester would be converted to its corresponding acyl hydrazide, which is then transformed into a suitable hydrazone (e.g., a semicarbazone or tosylhydrazone). mdpi.comresearchgate.net Treatment of this hydrazone with thionyl chloride induces an oxidative cyclization to form the 1,2,3-thiadiazole ring. The success of the ring closure can be highly dependent on the nature of substituents on the hydrazone. nih.gov

Pechmann Synthesis: An older method, the Pechmann synthesis, involves the 1,3-dipolar cycloaddition of a diazoalkane to an isothiocyanate. isres.org This typically yields 5-amino-1,2,3-thiadiazoles. While not a direct route to the target 5-alkoxy derivative, it represents a fundamental approach to the core structure.

Novel Cyclization Methods: Recent research has focused on developing more efficient and environmentally friendly methods. These include:

TBAI-Catalyzed Reaction: A metal-free approach uses tetrabutylammonium (B224687) iodide (TBAI) to catalyze the reaction between N-tosylhydrazones and elemental sulfur, serving as a practical improvement on the Hurd-Mori reaction. organic-chemistry.org

Iodine/DMSO-Mediated Cyclization: A three-component reaction involving enaminones, tosylhydrazine, and elemental sulfur, mediated by I₂ and DMSO, can produce 5-acyl-1,2,3-thiadiazoles in high yields. mdpi.comorganic-chemistry.org

Reaction with Ammonium (B1175870) Thiocyanate (B1210189): A highly efficient method involves reacting tosylhydrazones with ammonium thiocyanate in ethanol (B145695) at room temperature, offering a broad substrate scope and good functional group tolerance. organic-chemistry.org

Optimization of Reaction Conditions, Yields, and Purity for this compound

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for both the etherification and the cyclization steps must be considered.

For the Williamson Ether Synthesis:

Base and Solvent: The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are effective for generating the alkoxide. byjus.com The reaction temperature is typically maintained between 50-100 °C. byjus.com

Leaving Group: As mentioned, using a mixed dihalide like 1-bromo-3-chloropropane allows for selective substitution.

For the Hurd-Mori Cyclization:

Thionyl Chloride Stoichiometry: An excess of thionyl chloride is often used, which can also serve as the solvent. researchgate.net

Temperature: The reaction is often performed at low temperatures initially and may require refluxing in a solvent like chloroform (B151607) to drive the reaction to completion, although this can lead to decomposition. nih.gov

Precursor Stability: The stability of the hydrazone precursor is a limiting factor. Electron-withdrawing groups on the hydrazone can facilitate a smoother cyclization at lower temperatures, leading to higher yields. nih.gov

The following table summarizes typical optimization parameters for related syntheses found in the literature.

Reaction StepParameterCondition Range/OptionsEffect on Yield/PurityReference
Williamson Ether SynthesisBaseNaH, KOH, K₂CO₃Stronger bases (NaH) ensure complete deprotonation, improving yield. byjus.com
Williamson Ether SynthesisSolventDMF, Acetonitrile, THFPolar aprotic solvents (DMF) accelerate Sₙ2 reactions. byjus.com
Williamson Ether SynthesisTemperature50 - 100 °CHigher temperatures increase reaction rate but can promote side reactions. byjus.com
Hurd-Mori CyclizationSolventExcess SOCl₂, Dichloromethane, ChloroformUsing excess SOCl₂ as solvent can drive the reaction but may require harsh workup. Chloroform at reflux can cause decomposition. researchgate.netnih.gov
Hurd-Mori CyclizationTemperature0 °C to RefluxCooling is often required initially. Harsher conditions (reflux) may be needed but can decrease yield due to instability. nih.gov
Hurd-Mori CyclizationHydrazone TypeSemicarbazone, TosylhydrazoneTosylhydrazones are often more reactive and can lead to cleaner reactions. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Approaches for 1,2,3-Thiadiazole Derivatives

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. Several green chemistry principles have been applied to the synthesis of thiadiazole derivatives. synthiaonline.commdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields. nih.govnih.govmdpi.com For instance, the multi-step synthesis of 1,2,4-triazoles containing a 1,2,3-thiadiazole moiety was successfully performed under microwave conditions, with optimal results achieved in 15 minutes at 90 °C. nih.govnih.gov

Green Solvents and Catalysts: Efforts have been made to replace hazardous solvents and reagents. mdpi.com This includes using eco-friendly solvents like ethanol or water and employing metal-free catalytic systems. organic-chemistry.orgmdpi.com The use of reusable catalysts is also a key aspect of green synthesis. mdpi.com

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel (one-pot) reduces waste from intermediate purification steps and saves time and resources. mdpi.com

Atom Economy: Synthetic routes are evaluated based on their atom economy—the measure of how many atoms from the starting materials are incorporated into the final product. Reactions like cycloadditions are inherently more atom-economical than multi-step routes involving protecting groups or reagents that are not incorporated into the product.

Advanced Spectroscopic and Structural Elucidation of 5 3 Chloropropoxy 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (e.g., 2D NMR techniques)

High-resolution NMR spectroscopy would be the primary tool for confirming the molecular structure of 5-(3-Chloropropoxy)-1,2,3-thiadiazole in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the chloropropoxy chain. The methylene (B1212753) group adjacent to the oxygen (-O-CH₂-) would likely appear as a triplet, coupled to the central methylene group. The central methylene group (-CH₂-) would be expected to show a more complex multiplet (a pentet or quintet) due to coupling with the two adjacent methylene groups. The methylene group attached to the chlorine atom (-CH₂-Cl) would also appear as a triplet. The single proton on the 1,2,3-thiadiazole (B1210528) ring would appear as a singlet in the aromatic region.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct peaks for each of the five carbon atoms in the molecule. The chemical shifts would be indicative of their electronic environments (e.g., carbons bonded to oxygen, chlorine, and those within the heterocyclic ring).

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the sequence of the methylene groups in the chloropropoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the chloropropoxy chain to the 1,2,3-thiadiazole ring via the oxygen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This could provide insights into the through-space proximity of protons, which would be valuable for determining the preferred conformation of the flexible chloropropoxy chain relative to the thiadiazole ring in solution.

A hypothetical data table for the expected NMR assignments is presented below.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Thiadiazole-C4Singlet~130-140C4-H4
Thiadiazole-C5-~160-170C5-H(propoxy-1)
Propoxy-1 (-O-CH₂-)Triplet~65-75C1-H(propoxy-2)
Propoxy-2 (-CH₂-)Multiplet~30-40C2-H(propoxy-1), C2-H(propoxy-3)
Propoxy-3 (-CH₂-Cl)Triplet~40-50C3-H(propoxy-2)

Vibrational Spectroscopy (Infrared and Raman) for Elucidating Molecular Vibrations and Functional Group Characteristics

Infrared (IR) and Raman spectroscopy would provide information about the vibrational modes of the molecule, confirming the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the alkyl chain and the aromatic C-H of the thiadiazole ring. Key vibrations would include the C-O-C stretching of the ether linkage, the C-Cl stretching, and the characteristic ring vibrations (C=N, N=N, C-S) of the 1,2,3-thiadiazole ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Vibrations involving less polar bonds, such as the C-S and S-N bonds within the thiadiazole ring, might produce stronger signals in the Raman spectrum.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H Stretch (Alkyl)2850-30002850-3000
C-H Stretch (Aromatic)3000-31003000-3100
C=N Stretch1500-16001500-1600
N=N Stretch1400-15001400-1500
C-O-C Stretch1050-1150Weak
C-Cl Stretch600-800600-800
C-S Stretch600-700600-700

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which would allow for the unambiguous confirmation of the elemental formula (C₅H₇ClN₂OS).

Fragmentation Pathway Analysis: Using techniques like tandem mass spectrometry (MS/MS), the fragmentation of the molecular ion could be studied. A common fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂). Other expected fragmentations would include the cleavage of the chloropropoxy chain, such as the loss of a chloropropyl radical or a neutral chloropropene molecule. Analyzing these fragments would provide further confirmation of the compound's structure.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state, providing precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the chloropropoxy chain and how the molecules pack together in the crystal lattice. This data is invaluable for understanding intermolecular interactions.

Electronic Spectroscopy (UV-Vis) for Investigating Electronic Transitions and Conjugation

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The 1,2,3-thiadiazole ring is an aromatic heterocycle, and as such, it would be expected to exhibit π → π* and possibly n → π* electronic transitions. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would provide information about the electronic structure and the extent of conjugation in the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)

This compound itself is not chiral. Therefore, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) would not be applicable. If a chiral derivative were to be synthesized (for example, by introducing a stereocenter into the alkoxy side chain), ECD could then be used to determine the absolute configuration of the chiral center by comparing the experimental spectrum with theoretically calculated spectra.

Reactivity and Mechanistic Studies of 5 3 Chloropropoxy 1,2,3 Thiadiazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiadiazole Ring System

The 1,2,3-thiadiazole (B1210528) ring is characterized by a π-electron deficient system, which renders the carbon atoms relatively unreactive towards electrophilic aromatic substitution. The electron density is highest on the sulfur atom, followed by the nitrogen atoms, while the C4 and C5 positions are electron-deficient. acs.org Consequently, electrophilic attack on the carbon atoms of the 1,2,3-thiadiazole ring is not a facile process. acs.org

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The C5 position, in particular, is the preferred site for nucleophilic substitution due to its low electron density. acs.org In the case of 5-(3-chloropropoxy)-1,2,3-thiadiazole, the alkoxy group at the C5 position would be the leaving group in a nucleophilic aromatic substitution reaction. However, direct displacement of an alkoxy group is generally challenging. More commonly, nucleophilic substitution occurs on 5-halo-1,2,3-thiadiazoles, where the halogen acts as a good leaving group. rsc.org These reactions provide a pathway to various 5-substituted 1,2,3-thiadiazoles.

Chemical Transformations Involving the 3-Chloropropoxy Side Chain (e.g., halogen displacement, ether cleavage)

The 3-chloropropoxy side chain of this compound offers several avenues for chemical transformation, primarily involving the terminal chlorine atom and the ether linkage.

Halogen Displacement: The chlorine atom at the terminus of the propoxy chain is susceptible to nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functional groups. This provides a versatile handle for the synthesis of a wide range of derivatives.

Table 1: Examples of Nucleophilic Displacement Reactions on the 3-Chloropropoxy Side Chain

NucleophileReagent ExampleProduct Functional Group
Azide (B81097)Sodium Azide (NaN₃)-N₃ (Azido)
CyanideSodium Cyanide (NaCN)-CN (Cyano)
HydroxideSodium Hydroxide (NaOH)-OH (Hydroxy)
AmineAmmonia (NH₃), Primary/Secondary Amines-NH₂, -NHR, -NR₂ (Amino)
ThiolateSodium Thiolate (NaSR)-SR (Thioether)
IodideSodium Iodide (NaI)-I (Iodo)

Ether Cleavage: The ether linkage in the 3-chloropropoxy side chain can be cleaved under harsh conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com Depending on the structure of the ether, the cleavage can occur through either an S\N1 or S\N2 mechanism. libretexts.orgwikipedia.org For the primary carbon of the propoxy chain attached to the thiadiazole ring, an S\N2 mechanism is expected, leading to the formation of 5-hydroxy-1,2,3-thiadiazole and 1,3-dihalopropane.

Ring-Opening and Rearrangement Reactions of 1,2,3-Thiadiazoles under Various Conditions

The 1,2,3-thiadiazole ring is known to undergo a variety of ring-opening and rearrangement reactions under thermal, photochemical, or basic conditions. These transformations often lead to the formation of other heterocyclic systems or acyclic intermediates.

Thermal and Photochemical Reactions: Upon heating or irradiation, 1,2,3-thiadiazoles can extrude molecular nitrogen to form a highly reactive thiirene (B1235720) intermediate. acs.orgrsc.orgacs.org This thiirene can then rearrange to a thioketene. rsc.orgresearchgate.net The photolysis of 1,2,3-thiadiazoles has been shown to proceed through the formation of these transient species. acs.orgresearchgate.net

Base-Induced Rearrangements: In the presence of a base, 1,2,3-thiadiazoles can undergo ring-opening to form an alkyne-thiolate intermediate. This intermediate can then participate in further reactions. A well-known example is the Dimroth rearrangement, where a 1,2,3-thiadiazole can isomerize to a 1,2,3-triazole. wikipedia.org This rearrangement typically involves ring-opening to a diazo intermediate, followed by rotation and re-cyclization. wikipedia.org Another notable transformation is the Cornforth-type rearrangement.

Transition Metal-Catalyzed Reactions and Their Mechanistic Pathways Involving the Compound

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds, including 1,2,3-thiadiazoles. While specific studies on this compound are limited, the reactivity of related systems provides insights into potential transformations.

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to promote the denitrogenation of 1,2,3-thiadiazoles, leading to the formation of rhodium-carbene intermediates. acs.orgacs.orgresearchgate.netresearchgate.net These intermediates can then undergo various cyclization and transannulation reactions with other substrates like nitriles or alkynes to form new heterocyclic rings such as isothiazoles or thiophenes. acs.orgresearchgate.net The reaction mechanism is believed to involve a four-membered cyclometalated Rh(III) complex as a key intermediate. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com While the C-O bond of the alkoxy group in this compound is generally unreactive in these couplings, the corresponding 5-halo-1,2,3-thiadiazoles are suitable substrates. rsc.org Suzuki and Stille couplings, for instance, can be used to introduce aryl, vinyl, or alkyl groups at the C5 position. researchgate.net The regioselectivity of these reactions is influenced by the relative bond dissociation energies of the carbon-halogen bonds. acs.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving 1,2,3-thiadiazoles are crucial for understanding their reactivity and predicting reaction outcomes. Thermodynamic data for 1,2,4-thiadiazole (B1232254) derivatives have been studied, revealing correlations between melting points and sublimation Gibbs energies, which are influenced by intermolecular interactions in the crystal lattice. nih.gov For 1,2,3-thiadiazoles, the stability of the ring system is a key factor in its chemical behavior.

The Dimroth rearrangement, for example, is influenced by the thermodynamic stability of the starting thiadiazole and the resulting triazole product. nih.gov The reaction rate is affected by factors such as pH, temperature, and the presence of electron-withdrawing groups. nih.gov

Table 2: General Factors Influencing Reaction Kinetics of 1,2,3-Thiadiazole Transformations

FactorInfluence on Reaction RateExample Reaction
TemperatureIncreased temperature generally increases the rate of thermal rearrangements and ring-opening reactions.Thermal extrusion of N₂
LightPhotochemical reactions are initiated by light absorption, with the rate dependent on light intensity and quantum yield.Photolytic formation of thiirenes
pH (Acidity/Basicity)Acid or base catalysis can significantly accelerate rearrangement reactions.Acid-catalyzed Dimroth rearrangement
SolventSolvent polarity can influence the stability of intermediates and transition states, affecting reaction rates.Solvent-controlled synthesis of thiadiazoles vs. triazoles
SubstituentsElectron-withdrawing or -donating groups on the ring can alter its electronic properties and reactivity.Influence of C5-substituent on Rh(I)-catalyzed transannulation

Investigation of Reaction Intermediates and Reaction Coordinate Analysis

The elucidation of reaction mechanisms often involves the identification and characterization of transient intermediates. In the chemistry of 1,2,3-thiadiazoles, several key intermediates have been proposed and, in some cases, spectroscopically observed.

As previously mentioned, the photolysis of 1,2,3-thiadiazoles is proposed to proceed through a thiirene intermediate, which is a three-membered ring containing a sulfur atom. acs.orgrsc.orgacs.org This highly strained species can subsequently rearrange to a more stable thioketene . rsc.orgresearchgate.net Experimental evidence for the formation of thiirenes has been obtained through trapping experiments. acs.org

In the context of the Dimroth rearrangement, a diazo intermediate is formed upon ring-opening of the triazole. wikipedia.org The subsequent conformational changes and ring-closure of this intermediate dictate the final product. Reaction coordinate analysis, often performed using computational methods, can provide a detailed picture of the energy landscape of such rearrangements, identifying transition states and intermediates along the reaction pathway. For instance, DFT calculations have been used to study the mechanism of the Cornforth-type rearrangement, suggesting it proceeds via a diazo compound intermediate and can be acid-catalyzed. mdpi.com Similarly, mechanistic studies of rhodium-catalyzed reactions of 1,2,3-thiadiazoles have identified a four-membered cyclometalated Rh(III) complex as the key organorhodium intermediate. acs.org

Computational and Theoretical Chemistry Investigations of 5 3 Chloropropoxy 1,2,3 Thiadiazole

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

No specific quantum chemical calculations detailing the electronic structure, charge distribution, or reactivity descriptors for 5-(3-Chloropropoxy)-1,2,3-thiadiazole have been published.

Hypothetical Methodology: A typical study would employ Density Functional Theory (DFT) to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These values are essential for deriving global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, which help in understanding the molecule's kinetic stability and reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps would also be generated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

There is no available research on the conformational analysis or energy landscapes of this compound.

Hypothetical Methodology: Such an analysis would involve using molecular mechanics force fields to perform a systematic search of the molecule's conformational space, particularly focusing on the rotation around the single bonds of the 3-chloropropoxy side chain. The resulting low-energy conformers would be further optimized using higher-level quantum mechanical methods. Molecular dynamics simulations could then be used to explore the conformational landscape over time at different temperatures, providing insight into the molecule's flexibility and the relative populations of different conformers.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Specific theoretical predictions of NMR chemical shifts or vibrational frequencies for this compound are not found in the literature.

Hypothetical Methodology: DFT calculations are the standard method for predicting spectroscopic properties. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C chemical shifts. oszk.hu Calculated shifts are then compared to experimental data (if available) to confirm the structure. Similarly, theoretical vibrational frequencies (IR and Raman) would be calculated and scaled to correct for anharmonicity and basis set deficiencies, aiding in the assignment of experimental spectra.

Elucidation of Reaction Pathways and Transition States via Computational Methods

No computational studies elucidating reaction pathways or identifying transition states involving this compound have been published.

Hypothetical Methodology: To study a potential reaction, for instance, a nucleophilic substitution at the chloropropoxy chain, computational chemists would map the potential energy surface. This involves locating the structures of reactants, products, and any intermediates. Transition state search algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, would be used to find the highest energy point along the reaction coordinate. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Molecular Docking Simulations for Non-Prohibited Intermolecular Interactions (e.g., material interactions, enzyme targets for agrochemicals)

There are no published molecular docking studies for this compound for non-prohibited applications. While docking studies on other thiadiazole derivatives exist for various biological targets, none are specific to this compound. uomustansiriyah.edu.iq

Hypothetical Methodology: A molecular docking study would involve defining a target receptor, such as an enzyme relevant to agrochemical applications. The 3D structure of this compound would be computationally docked into the active site of the receptor. The resulting poses would be scored based on binding affinity, and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed to understand the binding mode.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Targeted Non-Prohibited Applications

A specific QSAR or QSPR model for this compound has not been developed. QSAR/QSPR studies are typically built upon a series of related compounds to correlate molecular descriptors with a specific activity or property. ymerdigital.com

Hypothetical Methodology: To build a QSAR model, a dataset of thiadiazole analogues with measured activity (e.g., fungicidal efficacy) would be required. For each molecule, a variety of molecular descriptors (e.g., electronic, steric, topological) would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds.

Derivatization Strategies and Analogue Synthesis for Diversified Research

Synthesis of Variously Substituted 1,2,3-Thiadiazole (B1210528) Analogues via Modification of the Chloropropoxy Moiety

The 3-chloropropoxy side chain at the 5-position of the thiadiazole ring is a prime target for modification due to the reactivity of the terminal alkyl chloride. This group readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. By reacting 5-(3-chloropropoxy)-1,2,3-thiadiazole with various nucleophiles, a library of analogues with diverse physicochemical properties can be synthesized.

Common nucleophiles for this purpose include amines, alcohols, thiols, and azide (B81097) ions. For instance, reaction with primary or secondary amines yields the corresponding amino-propoxy derivatives. Similarly, alkoxides or phenoxides can be used to introduce ether linkages, while thiols or thiolates can form thioethers. The azide derivative, formed via substitution with sodium azide, serves as a valuable intermediate for further transformations, such as reduction to an amine or participation in click chemistry reactions.

Table 1: Examples of Nucleophilic Substitution Reactions on the Chloropropoxy Moiety

Nucleophile Reagent Example Resulting Functional Group Product Class
Amine Piperidine -N(CH₂)₅ Amino-ether
Azide Sodium Azide (NaN₃) -N₃ Azido-ether
Thiolate Sodium thiophenoxide (NaSPh) -SPh Thio-ether
Alkoxide Sodium methoxide (B1231860) (NaOMe) -OCH₃ Diether

These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), often with the addition of a non-nucleophilic base to neutralize any generated acid. The resulting analogues can then be purified using standard techniques like column chromatography.

Introduction of Other Functional Groups onto the 1,2,3-Thiadiazole Ring System

While the 5-position of the parent compound is occupied, the 4-position of the 1,2,3-thiadiazole ring is available for functionalization, although this often requires synthesis from appropriately substituted precursors rather than direct modification of the existing ring. The Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, is adaptable for this purpose. mdpi.comresearchgate.net By starting with a ketone that has a desired functional group adjacent to the active methylene (B1212753), one can construct a 1,2,3-thiadiazole ring with substitution at the 4-position.

For example, using a ketone precursor bearing a carboxylate or cyano group allows for the synthesis of 4-carboxy- or 4-cyano-1,2,3-thiadiazole derivatives. mdpi.com These groups are valuable handles for further synthetic transformations. The carboxylic acid can be converted into esters, amides, or other acid derivatives. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group.

Furthermore, multi-component reaction strategies and transition-metal-free cross-coupling reactions have been developed to afford functionalized 1,2,3-thiadiazoles, such as 5-acyl-1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org These methods offer broad functional group tolerance and provide access to a wide range of substituted thiadiazole cores that could be elaborated to include the 5-(3-chloropropoxy) moiety. mdpi.com

Formation of Thiadiazole-Containing Hybrid Molecules with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in chemical research. The 1,2,3-thiadiazole scaffold can be coupled with other heterocyclic systems to create novel hybrid molecules with potentially unique properties. The chloropropoxy side chain of this compound is an ideal linker for connecting to other heterocyclic cores.

For instance, a heterocyclic amine, such as an aminopyridine, aminopyrimidine, or a substituted imidazole, can act as the nucleophile to displace the chloride, forming a stable covalent link between the thiadiazole and the second heterocycle. This approach has been used to synthesize a variety of thiadiazole hybrids, including those containing pyrazole, triazole, and quinoline (B57606) moieties. mdpi.combiointerfaceresearch.comnih.gov

Table 2: Examples of Heterocyclic Scaffolds for Hybrid Molecule Synthesis

Heterocyclic Scaffold Linking Atom/Group Potential Reaction
Imidazole Ring Nitrogen Nucleophilic substitution
1,2,4-Triazole Ring Nitrogen / Thiol group Nucleophilic substitution
Pyrazole Ring Nitrogen Nucleophilic substitution
Quinoline Hydroxyl group (e.g., 8-hydroxyquinoline) Williamson ether synthesis

The synthesis of these hybrid molecules allows for the exploration of larger chemical spaces and the combination of structural features from different classes of compounds. nih.gov

Design and Synthesis of Oligomeric and Polymeric Derivatives Incorporating the Thiadiazole Unit

The incorporation of the 1,2,3-thiadiazole unit into oligomeric or polymeric structures can lead to materials with novel properties. ontosight.ai There are several synthetic strategies to achieve this. One approach involves modifying this compound to introduce a polymerizable functional group. For example, the terminal chloride can be substituted with an acrylate (B77674) or methacrylate (B99206) group by reaction with acrylic acid or methacrylic acid, respectively. The resulting monomer could then be subjected to radical polymerization to yield a polymer with thiadiazole moieties as side chains.

Another strategy involves a step-growth polymerization. A bifunctional thiadiazole monomer could be synthesized and reacted with a suitable co-monomer. For example, converting the chloropropoxy group to an aminopropoxy group and then preparing a 4-carboxy-substituted thiadiazole would yield an amino-acid-like monomer suitable for polyamide synthesis.

Research has also explored the synthesis of polymers derived from poly(vinyl chloride) (PVC) by grafting thiadiazole units onto the polymer backbone. tandfonline.com Furthermore, 1,2,3-thiadiazoles with polymerizable functionalities have been synthesized as potential photoresist materials, where the thiadiazole ring remains intact during polymerization for subsequent photocrosslinking reactions. researchgate.net The synthesis of dense 1,2,3-triazole polymers, a related nitrogen heterocycle, has also been investigated and could provide methodological insights. mdpi.com

Development of Libraries of Substituted 1,2,3-Thiadiazoles for High-Throughput Screening in Non-Prohibited Research Areas

High-throughput screening (HTS) requires access to large, diverse collections of compounds, known as chemical libraries. The 1,2,3-thiadiazole scaffold is well-suited for combinatorial chemistry and the parallel synthesis of such libraries. acs.org The derivatization strategies discussed previously can be adapted for a library production format.

Using the chloropropoxy moiety as a point of diversification, this compound can be reacted in parallel with a large set of diverse nucleophiles (e.g., a collection of amines, thiols, and phenols) in a multi-well plate format. This approach rapidly generates a library of analogues where the core thiadiazole structure is constant, but the terminal functionality of the side chain varies systematically.

Similarly, libraries can be built around a diversified thiadiazole core. By employing a multi-component synthesis like the Ugi four-component reaction, various aldehydes, amines, and isocyanides can be combined to produce a library of diverse 1,2,3-thiadiazole derivatives. mdpi.com These techniques, including "catch and release" solid-phase synthesis strategies, allow for the efficient production and purification of compound libraries suitable for HTS in various research fields. acs.org

Advanced Applications of 1,2,3 Thiadiazole Derivatives in Specialized Fields Excluding Prohibited Areas

Role as Chemical Intermediates in Complex Organic Synthesis

The 1,2,3-thiadiazole (B1210528) core is a valuable building block in organic synthesis due to its inherent reactivity and the ability to be transformed into various other functional groups and heterocyclic systems. isres.org The Hurd-Mori reaction, a classical method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride, underscores the accessibility of this scaffold. isres.org

5-(3-Chloropropoxy)-1,2,3-thiadiazole, in particular, is a bifunctional intermediate. The 1,2,3-thiadiazole ring can undergo ring-opening reactions, often promoted by heat or light, to yield highly reactive thioketenes. These intermediates can then participate in cycloaddition reactions to form a variety of other heterocyclic compounds. Furthermore, the terminal chlorine atom in the 3-chloropropoxy side chain provides a reactive site for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, such as amines, azides, thiols, and cyanides, thereby enabling the synthesis of a diverse library of derivatives.

The dual reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. For instance, the chloropropoxy chain can be used to link the thiadiazole moiety to other molecules or polymer backbones.

Applications in Agrochemicals: Herbicide Modulators, Insecticide Synergists, or Plant Growth Regulators

Thiadiazole derivatives have a well-established history in the agrochemical industry, with compounds exhibiting a broad spectrum of biological activities, including herbicidal, fungicidal, and plant growth-regulating properties. nih.govmdpi.comsarcouncil.com One of the most prominent examples is Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), a potent cytokinin-like plant growth regulator. ontosight.ai Thidiazuron is widely used in agriculture to promote cell division and differentiation in plants. ontosight.ai

While specific studies on the agrochemical properties of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive thiadiazoles suggests potential applications in this field. The presence of the 1,2,3-thiadiazole ring, a known pharmacophore in agrochemicals, combined with the reactive chloropropoxy side chain, allows for the synthesis of various derivatives that could be screened for several activities:

Herbicide Modulators: The thiadiazole moiety is present in some commercial herbicides. mdpi.com By modifying the side chain of this compound, it may be possible to develop new compounds that modulate the activity of existing herbicides or possess novel herbicidal mechanisms.

Insecticide Synergists: The development of insecticide synergists is crucial to combat insect resistance. The structural features of this compound could be exploited to design molecules that inhibit insect metabolic pathways, thereby enhancing the efficacy of conventional insecticides.

Plant Growth Regulators: Building on the precedent of Thidiazuron, derivatives of this compound could be synthesized and evaluated for their ability to influence plant growth and development. ontosight.ai The chloropropoxy group offers a handle to introduce functionalities that could fine-tune the compound's interaction with plant receptors.

Below is a table of notable 1,2,3-thiadiazole derivatives with demonstrated agrochemical activity, highlighting the potential of this class of compounds.

Compound Name/ClassAgrochemical ActivityReference
ThidiazuronPlant Growth Regulator ontosight.ai
1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propaneInhibition of Seed Germination researchgate.net
Carboxylate derivatives of thiadiazolesPlant Activators mdpi.com

Development as Components in Functional Materials: Cross-Linked Polymers and Advanced Composite Materials

The unique electronic and physical properties of the thiadiazole ring make it an attractive component for the development of functional materials. mdpi.com The aromatic nature and the presence of heteroatoms in the thiadiazole ring can impart desirable characteristics such as thermal stability, conductivity, and specific optical properties to polymers and composite materials.

The bifunctional nature of this compound makes it a particularly interesting monomer for the synthesis of functional polymers. The terminal chlorine atom can readily participate in polymerization reactions, such as polycondensation or polyaddition, to form linear or cross-linked polymers. The incorporation of the 1,2,3-thiadiazole moiety into the polymer backbone can lead to materials with enhanced properties:

Cross-Linked Polymers: The reactivity of the chloropropoxy group allows for the creation of cross-linked polymer networks. These materials can exhibit improved mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts.

Potential in Analytical Chemistry: Sensing Probes, Chemo-sensors, and Extraction Reagents

Thiadiazole derivatives have shown significant promise in the field of analytical chemistry, particularly in the development of chemosensors for the detection of various analytes, including metal ions and pH. mdpi.comresearchgate.net The nitrogen and sulfur atoms in the thiadiazole ring can act as coordination sites for metal ions, and the electronic properties of the ring can be modulated by the presence of different substituents, leading to changes in fluorescence or color upon analyte binding. utq.edu.iq

While direct applications of this compound as a sensing probe have not been widely reported, its structure provides a versatile platform for the design of such molecules. The chloropropoxy side chain can be functionalized with various recognition moieties, such as crown ethers, calixarenes, or specific ligands, to create highly selective chemosensors.

The potential applications include:

Sensing Probes: By attaching a fluorophore or a chromophore to the this compound scaffold, it is possible to develop fluorescent or colorimetric probes for the detection of specific analytes. The interaction of the analyte with the recognition unit would induce a measurable change in the optical properties of the probe.

Chemosensors: The ability of the thiadiazole ring to coordinate with metal ions can be exploited to develop chemosensors for the detection of heavy metals in environmental samples. mdpi.com

Extraction Reagents: The chelating properties of thiadiazole derivatives can also be utilized in the development of selective extraction reagents for the separation and preconcentration of metal ions from complex matrices.

Supramolecular Chemistry and Host-Guest Interactions of Thiadiazole Scaffolds

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-organized assemblies. The 1,2,3-thiadiazole scaffold, with its potential for hydrogen bonding, π-π stacking, and coordination with metal ions, is an attractive building block for the construction of supramolecular architectures. The presence of alkoxy side chains on thiadiazole derivatives has been shown to influence their self-assembly behavior. ontosight.ai

The 3-chloropropoxy group in this compound can be modified to introduce various functional groups capable of participating in specific host-guest interactions. For example, replacing the chlorine atom with a carboxylic acid or an amide group would introduce hydrogen bonding capabilities, facilitating the formation of self-assembled structures.

Potential research directions in this area include:

Host-Guest Complexes: By incorporating recognition sites into the this compound molecule, it could be designed to act as a host for specific guest molecules, leading to applications in molecular recognition and sensing.

Self-Assembled Monolayers: The ability to functionalize surfaces with thiadiazole derivatives opens up possibilities for creating self-assembled monolayers with specific properties, which could be used in electronics or sensor technology.

Catalytic Applications as Ligands or Organocatalysts

The nitrogen and sulfur atoms within the 1,2,3-thiadiazole ring possess lone pairs of electrons, making them potential coordination sites for metal ions. mdpi.com This property has led to the investigation of thiadiazole derivatives as ligands in coordination chemistry and catalysis. researchgate.net Metal complexes of thiadiazole ligands have been explored for various catalytic applications. researchgate.net

This compound can serve as a ligand for a variety of metal centers. The chloropropoxy side chain can also be modified to introduce additional coordinating groups, leading to the formation of multidentate ligands that can form stable complexes with metal ions. These complexes could be investigated for their catalytic activity in various organic transformations.

Furthermore, the thiadiazole scaffold itself, when appropriately functionalized, could potentially act as an organocatalyst. The unique electronic environment of the ring system could be harnessed to activate substrates and promote chemical reactions.

Future Perspectives and Emerging Research Avenues for 5 3 Chloropropoxy 1,2,3 Thiadiazole Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and efficiency. For the synthesis of 5-(3-Chloropropoxy)-1,2,3-thiadiazole and its derivatives, flow chemistry could provide substantial benefits. nih.gov Traditional methods for creating the 1,2,3-thiadiazole (B1210528) ring, such as the Hurd-Mori reaction, often involve unstable intermediates and hazardous reagents like thionyl chloride. isres.orgchemicalbook.com

Continuous flow processes enable the safe handling of such materials by confining them to small-volume microreactors, minimizing risk while allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govresearchgate.net This high degree of control can lead to improved yields, higher purity, and reduced byproduct formation. Furthermore, integrating these flow reactors with automated platforms can facilitate high-throughput screening of reaction conditions and rapid synthesis of a library of derivatives, accelerating the discovery of new compounds with tailored properties.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for 1,2,3-Thiadiazole Derivatives
ParameterConventional Batch SynthesisContinuous Flow Synthesis
SafetyHigher risk due to large volumes of hazardous reagents and potential for thermal runaways.Enhanced safety through small reaction volumes, superior heat and mass transfer, and containment of hazardous intermediates. nih.gov
ScalabilityChallenging and non-linear; often requires re-optimization of reaction conditions.Straightforward "scaling-out" by running the process for longer durations or using parallel reactors. rsc.org
Efficiency & YieldCan be variable, with challenges in mixing and temperature control affecting yield and purity.Often provides higher yields and purity due to precise control over reaction parameters. nih.gov
Process ControlLimited control over mixing, temperature gradients, and reaction time.Precise, automated control over stoichiometry, temperature, pressure, and residence time.

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

Modern synthetic chemistry is increasingly leveraging photocatalysis and electrocatalysis to drive reactions under mild, environmentally friendly conditions. organic-chemistry.orglookchem.com These techniques offer novel pathways for the synthesis and functionalization of heterocyclic compounds like 1,2,3-thiadiazoles. Visible-light photocatalysis, for instance, has been successfully used for the synthesis of 1,2,3-thiadiazoles from azoalkenes and potassium thiocyanate (B1210189), demonstrating broad functional-group compatibility under gentle conditions. organic-chemistry.orgmdpi.com

For this compound, these catalytic methods could unlock new transformations. Electrocatalysis could be explored for C-H functionalization on the thiadiazole ring or modification of the side chain, avoiding the use of harsh chemical oxidants or reductants. isres.org Similarly, photocatalysis could enable novel coupling reactions, allowing the chloropropoxy group to be substituted or the thiadiazole core to be linked to other molecular scaffolds, thereby creating more complex and functional molecules for materials or agrochemical screening. rsc.orgcityu.edu.hk

Advanced Computational Modeling for Complex Systems and Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling can accelerate the design and discovery of new applications. Methods like Density Functional Theory (DFT) can be used to elucidate the compound's electronic structure, predict its reactivity, and model its interaction with biological targets or material surfaces. rsc.org

Molecular dynamics simulations can predict the conformational behavior of the flexible chloropropoxy chain, which is crucial for understanding its role in molecular recognition or its influence on the bulk properties of a material. Furthermore, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed by analyzing a virtual library of related thiadiazole derivatives. doi.orgnih.gov These models can predict properties such as thermal stability, solubility, or potential fungicidal activity, allowing researchers to prioritize the synthesis of the most promising candidates and reduce the time and cost of experimental work. rsc.org

Table 2: Applications of Computational Modeling in 1,2,3-Thiadiazole Research
Computational MethodPotential Application for this compound
Density Functional Theory (DFT)Calculation of electronic properties (HOMO/LUMO), reaction mechanisms, and vibrational spectra to guide synthesis and characterization. rsc.org
Molecular DockingPredicting binding modes and affinities with target proteins for agrochemical applications (e.g., fungal enzymes). nih.gov
Quantitative Structure-Property Relationship (QSPR)Developing models to predict physical properties (e.g., melting point, solubility) for materials science applications. doi.org
Molecular Dynamics (MD)Simulating the behavior of the compound in different environments to understand its stability and interactions.

Development of Robust Structure-Property Relationships for Targeted Non-Prohibited Applications

A systematic understanding of how molecular structure influences function is fundamental to rational design. For this compound, establishing robust structure-property relationships (SPRs) is a key future objective. This involves synthesizing a series of analogues where specific parts of the molecule are systematically altered—for example, by varying the length of the alkoxy chain, replacing the chlorine atom with other functional groups, or introducing substituents at the C4 position of the thiadiazole ring.

Each new analogue would be characterized to determine how these structural changes affect key properties relevant to materials science (e.g., thermal stability, conductivity, photophysical properties) or agrochemistry (e.g., fungicidal or plant-activating effects). nih.govnih.gov For example, modifying the side chain could influence the compound's solubility and permeability, which is critical for its efficacy as a plant protection agent. acs.org This systematic approach allows for the fine-tuning of molecular properties to achieve desired performance in a targeted application.

Collaborative and Interdisciplinary Research Opportunities in Materials Science and Agrochemicals

The unique combination of a reactive heterocyclic core and a functionalized alkyl chain makes this compound an attractive scaffold for interdisciplinary research. researchgate.net Collaborative efforts between synthetic chemists, materials scientists, and agricultural scientists could unlock its full potential.

In materials science, the thiadiazole ring is known for its thermal stability and electronic properties. nih.gov Researchers could explore the polymerization of derivatives of this compound to create novel functional polymers with applications in electronics or as specialized coatings. researchgate.net The chloropropoxy group could serve as a reactive handle for grafting the molecule onto surfaces or integrating it into larger macromolecular structures.

In the agrochemical field, the 1,2,3-thiadiazole moiety is a component of known plant activators, which induce systemic acquired resistance in crops. mdpi.comacs.org Collaborative research could focus on designing and synthesizing new derivatives to develop next-generation fungicides or elicitors that are both effective and environmentally benign. nih.govmdpi.com

Sustainable and Environmentally Benign Approaches in the Chemistry of 1,2,3-Thiadiazoles

The principles of green chemistry are becoming increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods. researchgate.net This involves moving away from hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation.

Alternative synthetic strategies such as microwave-assisted synthesis and ultrasonication have already been shown to accelerate the formation of thiadiazole derivatives, often in higher yields and with shorter reaction times compared to conventional heating. nanobioletters.comingentaconnect.combenthamdirect.com The use of greener solvents (e.g., water, ethanol (B145695), ionic liquids) and recyclable catalysts can further reduce the environmental footprint of the synthesis. mdpi.com Developing a comprehensive green synthetic route for this compound would not only be an academic achievement but also enhance its potential for commercial viability in any future applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-(3-Chloropropoxy)-1,2,3-thiadiazole, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between 3-chloropropanol and a thiadiazole precursor. Optimization can be achieved using statistical Design of Experiments (DoE) to minimize trial numbers while maximizing yield. Factors like temperature, solvent polarity, and catalyst loading should be systematically varied. For example, fractional factorial designs can identify critical parameters efficiently . Reaction intermediates should be monitored via TLC or HPLC to ensure purity before proceeding to subsequent steps .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
  • NMR Spectroscopy: 1^1H and 13^13C NMR can verify substituent positions and bond connectivity.
  • X-ray Crystallography: Provides definitive proof of molecular geometry, including bond angles and dihedral angles. For thiadiazole derivatives, crystallographic data often reveal planar ring systems with distinct electron density maps for heteroatoms .
  • Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound, and how are these assays conducted?

  • Methodological Answer: Preliminary studies on analogous thiadiazoles suggest antimicrobial and anticancer potential. Standard assays include:
  • Antimicrobial Testing: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria or fungi, using broth microdilution methods .
  • Anticancer Screening: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. IC50_{50} values are calculated using dose-response curves .
  • Control Experiments: Include positive controls (e.g., ampicillin for antimicrobial tests) and solvent-only controls to rule out non-specific effects.

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity or binding mechanisms of this compound?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Study solvation effects and conformational stability in biological environments.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases). Validate predictions with mutagenesis or crystallographic data .

Q. How can contradictions in biological activity data for thiadiazole derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from variations in experimental conditions. Mitigation strategies include:
  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Batch Analysis: Test multiple synthetic batches to rule out impurity-driven effects.
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., ANOVA) to identify confounding variables like cell line heterogeneity or solvent choice .

Q. What strategies are effective for designing multi-step syntheses of this compound derivatives with enhanced bioactivity?

  • Methodological Answer:
  • Retrosynthetic Analysis: Break down the target molecule into simpler precursors (e.g., thiadiazole core + chloropropoxy side chain).
  • Parallel Synthesis: Use combinatorial chemistry to generate a library of analogs with varied substituents.
  • Structure-Activity Relationship (SAR): Systematically modify the chloropropoxy chain length or introduce electron-withdrawing groups (e.g., fluorine) to enhance lipophilicity or target affinity .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer:
  • Accelerated Stability Studies: Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC over time.
  • pH-Dependent Stability: Use buffer systems (pH 1–13) to simulate gastrointestinal or environmental conditions.
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life or environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.